N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the benzene ring and a dimethylaminoethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzoyl Chloride Intermediate: The starting material, 3-(trifluoromethyl)benzoic acid, is reacted with thionyl chloride to form 3-(trifluoromethyl)benzoyl chloride.
Amidation Reaction: The benzoyl chloride intermediate is then reacted with N,N-dimethylethylenediamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the dimethylaminoethyl group can modulate its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-fluoro-3-(trifluoromethyl)benzamide
- N-[2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzamide
- N-[2-(dimethylamino)ethyl]-3-(difluoromethyl)benzamide
Uniqueness
N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15F3N2O |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H15F3N2O/c1-17(2)7-6-16-11(18)9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H,16,18) |
InChI Key |
WHTQXOTZZMMXKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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